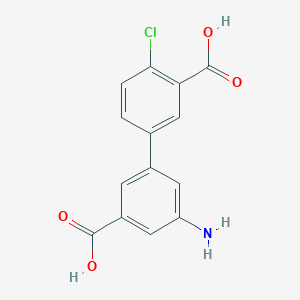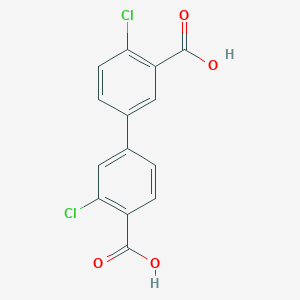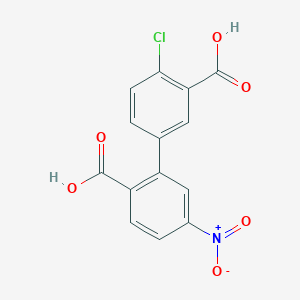![molecular formula C17H14FNO3 B6409624 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% CAS No. 1262009-95-9](/img/structure/B6409624.png)
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid (abbreviated as 2-CPA-4-FB) is a small organic molecule with a molecular weight of 215.2 g/mol. It is an aromatic compound with a structure consisting of a cyclopropylamine group attached to a phenyl ring and a fluorobenzoic acid group. This compound has been studied for its potential applications in various scientific fields such as organic synthesis, drug design, and material science.
Wissenschaftliche Forschungsanwendungen
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has been studied for its potential applications in organic synthesis, drug design, and material science. In organic synthesis, 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has been used as a building block for the synthesis of various organic compounds. In drug design, the compound has been studied for its potential applications in the design of novel drugs. In material science, the compound has been studied for its potential applications in the fabrication of nanostructured materials.
Wirkmechanismus
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% is an aromatic compound with a structure consisting of a cyclopropylamine group attached to a phenyl ring and a fluorobenzoic acid group. The cyclopropylamine group is believed to be responsible for the compound’s reactivity and its ability to form strong hydrogen bonds. The fluorobenzoic acid group is believed to be responsible for the compound’s stability and its ability to form strong hydrogen bonds.
Biochemical and Physiological Effects
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has been studied for its potential biochemical and physiological effects. The compound has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. In addition, the compound has been shown to inhibit the enzyme butyrylcholinesterase, which is responsible for the breakdown of the neurotransmitter butyrylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively stable and can be stored for extended periods of time. Another advantage is that the compound is readily available and can be easily synthesized. A limitation is that the compound is a relatively small molecule and may not be suitable for use in larger-scale experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% in scientific research. One potential direction is the use of the compound as a building block for the synthesis of novel organic compounds. Another potential direction is the use of the compound in drug design for the development of novel drugs. Additionally, the compound could be studied for its potential applications in material science for the fabrication of nanostructured materials.
Synthesemethoden
2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of cyclopropylamine and 4-fluorobenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction produces a cyclopropylaminocarbonyl group attached to a phenyl ring and a fluorobenzoic acid group. The second step involves the reaction of the cyclopropylaminocarbonyl group with a base such as sodium hydroxide or potassium hydroxide to yield 2-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%.
Eigenschaften
IUPAC Name |
2-[3-(cyclopropylcarbamoyl)phenyl]-4-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c18-12-4-7-14(17(21)22)15(9-12)10-2-1-3-11(8-10)16(20)19-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUIKMSCKPVUFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60691736 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-95-9 |
Source


|
| Record name | 3'-(Cyclopropylcarbamoyl)-5-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60691736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylbenzoic acid, 95%](/img/structure/B6409614.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-5-hydroxybenzoic acid, 95%](/img/structure/B6409621.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxybenzoic acid, 95%](/img/structure/B6409631.png)
![3-[3-(Cyclopropylaminocarbonyl)phenyl]-4-fluorobenzoic acid, 95%](/img/structure/B6409639.png)
![2-[3-(Cyclopropylaminocarbonyl)phenyl]-5-fluorobenzoic acid, 95%](/img/structure/B6409642.png)
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-methoxybenzoic acid, 95%](/img/structure/B6409645.png)